molecular formula C8H5ClN2O2 B065273 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 182181-19-7

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B065273
CAS No.: 182181-19-7
M. Wt: 196.59 g/mol
InChI Key: YZBKAIKDSQEETA-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Coordination Polymers Construction :

    • A study utilized a derivative of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid to construct zero-dimensional complexes and one-dimensional coordination polymers, which were further assembled into three-dimensional supramolecular frameworks. These structures varied based on the types of organic solvents and ligand substituent groups used. The study also explored the photoluminescent and magnetic properties of these complexes (Yin et al., 2021).
  • Anti-Inflammatory and Analgesic Activities :

    • Research on heterocyclic compounds including derivatives of this compound revealed their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. These compounds were synthesized and evaluated for their pharmacological effects (Abignente et al., 1982).
    • Another study synthesized 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides to evaluate their anti-inflammatory and analgesic activity. It found that 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid was particularly active (Di Chiacchio et al., 1998).
  • Synthesis of Biologically Active Scaffolds :

    • A method was developed for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, which are promising biologically active scaffolds. The study provided effective approaches to synthesize these new heterocyclic systems (Yakovenko & Vovk, 2021).
  • Optical and Phosphorescent Properties :

    • Novel positional isomers of this compound derivatives were synthesized, demonstrating various phosphorescent colors and quantum yields. These isomers also exhibited reversible phosphorescent color switching in response to acid-base vapor stimuli, providing a new approach for synthesizing organic materials with dynamic functional properties (Li & Yong, 2019).
  • Synthesis of Heterocyclic Compounds :

    • A study focused on the synthesis of imidazo[1,2-a]pyridine derivatives by subsequent reactions using commercially available 2-aminopyridine as a starting material. This research contributes to the broader understanding of synthesizing heterocyclic compounds (Chien et al., 2014).
  • Synthesis of Sulfonylurea Herbicides :

    • This compound derivatives were used to synthesize sulfonylurea herbicides like imazosulfuron and its derivatives. The synthesized compounds were analyzed and affirmed by various spectral methods (Gui-zhe, 2015).
  • Fluorescent Molecular Rotor Studies :

    • A library of fluorescent molecular rotors was synthesized from 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, showing enhanced emission intensity in a viscous environment. This research aids in understanding the charge transfer within molecules and their potential applications in sensing technologies (Jadhav & Sekar, 2017).

Future Directions

The use of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid as a fluorescent probe for monitoring pH changes suggests potential applications in biomedical science and biology . Its high selectivity and sensitivity, brilliant reversibility, and extremely short response time make it a promising tool for real-time imaging of pH changes .

Mechanism of Action

Target of Action

The primary target of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is the pH level within a biological system . The compound acts as a fluorescent probe for monitoring pH changes, particularly in the range of 3.0 to 7.0 .

Mode of Action

This compound interacts with its target by responding to changes in pH levels. It exhibits high selectivity and sensitivity towards pH changes, demonstrating brilliant reversibility and an extremely short response time .

Biochemical Pathways

The compound operates within the biochemical pathways that regulate pH levels within a biological system. By acting as a fluorescent probe, it allows for the real-time imaging of pH changes, thereby providing valuable insights into the functioning of these pathways .

Result of Action

The primary result of the action of this compound is the real-time monitoring of pH changes within a biological system . This allows for the observation of pH-related processes and phenomena, contributing to a better understanding of the system’s biochemistry.

Action Environment

The action of this compound is influenced by the pH of the environment. Its effectiveness as a fluorescent probe is optimal within a pH range of 3.0 to 7.0 . Beyond this range, its ability to accurately monitor pH changes may be affected.

Biochemical Analysis

Biochemical Properties

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, primarily as a pH-sensitive fluorescent probe. It interacts with hydrogen ions (H+) in acidic conditions, leading to changes in its fluorescence properties . This interaction is highly selective and sensitive, making it an excellent tool for real-time imaging of pH changes in living cells, such as yeast . The compound’s ability to form hydrogen bonds with carboxyl groups in acidic conditions further enhances its utility in biochemical assays .

Cellular Effects

The effects of this compound on cellular processes are primarily observed through its application as a pH probe. In yeast cells, the compound has been used to monitor intracellular pH changes, demonstrating high selectivity and sensitivity . The compound’s fluorescence properties allow for real-time imaging, providing insights into cellular metabolism and the dynamic changes in pH within different cellular compartments .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with hydrogen ions. The nitrogen atom in the imidazo[1,2-a]pyridine ring, which does not participate in conjugation, forms hydrogen bonds with the carboxyl group in acidic conditions . This interaction leads to a push-pull system that enhances the compound’s fluorescence properties . The changes in fluorescence intensity are directly correlated with the concentration of hydrogen ions, allowing for precise monitoring of pH changes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits rapid response times, with changes in fluorescence observed in less than 10 seconds . The compound is stable under recommended storage conditions and maintains its fluorescence properties over time . Long-term studies have shown that the compound remains effective in monitoring pH changes without significant degradation .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, its application as a fluorescent probe suggests that it can be used at low concentrations to achieve effective imaging .

Metabolic Pathways

Its role as a pH-sensitive probe indicates that it may interact with enzymes and cofactors involved in cellular metabolism . The compound’s ability to monitor pH changes suggests that it could influence metabolic flux and metabolite levels in cells .

Transport and Distribution

This compound is transported and distributed within cells primarily through passive diffusion . Its small molecular size and hydrophilic nature allow it to easily penetrate cellular membranes and accumulate in specific compartments where pH changes occur . The compound’s fluorescence properties enable its localization and distribution to be tracked in real-time .

Subcellular Localization

The subcellular localization of this compound is influenced by its ability to form hydrogen bonds and its fluorescence properties . The compound is often localized in acidic compartments within cells, such as lysosomes and endosomes . Its targeting signals and post-translational modifications may direct it to specific organelles, enhancing its utility as a pH probe .

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBKAIKDSQEETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373972
Record name 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182181-19-7
Record name 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid function as a pH sensor?

A1: While the exact mechanism of interaction isn't detailed in the provided abstract [], it's likely that the molecule's fluorescence properties are sensitive to changes in pH. This sensitivity could arise from protonation/deprotonation events at specific sites on the molecule, leading to altered electron distribution and thus, modified fluorescence emission. Further research would be needed to elucidate the precise mechanism of action.

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